BenchChemオンラインストアへようこそ!

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine

Physicochemical profiling Lipophilicity optimization Drug-likeness assessment

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is a fully saturated, N-methylated diazabicyclic heterocycle (C₈H₁₆N₂, MW 140.23) belonging to the octahydropyrrolo[3,2-b]pyridine scaffold class. The scaffold is characterized by a pyrrolidine–piperidine ring fusion, and its fully hydrogenated architecture confers an Fsp³ of 1.0 (completely saturated carbon fraction), distinguishing it from aromatic pyrrolo[3,2-b]pyridine congeners and imparting distinct conformational and physicochemical properties relevant to fragment-based and structure-guided drug discovery campaigns.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B7904627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC2C1CCCN2
InChIInChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3
InChIKeyGESUDRQFGPKYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1368191-95-0): Saturated Bicyclic Heterocycle for Medicinal Chemistry and FGFR-Targeted Design


1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is a fully saturated, N-methylated diazabicyclic heterocycle (C₈H₁₆N₂, MW 140.23) belonging to the octahydropyrrolo[3,2-b]pyridine scaffold class . The scaffold is characterized by a pyrrolidine–piperidine ring fusion, and its fully hydrogenated architecture confers an Fsp³ of 1.0 (completely saturated carbon fraction), distinguishing it from aromatic pyrrolo[3,2-b]pyridine congeners and imparting distinct conformational and physicochemical properties relevant to fragment-based and structure-guided drug discovery campaigns [1].

Why Substituting 1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine with Non-Methylated or Aromatic Analogs Compromises Experimental Reproducibility in Drug Discovery


Although compounds sharing the pyrrolo[3,2-b]pyridine core may appear interchangeable as synthetic building blocks, critical differences in lipophilicity, hydrogen-bonding capacity, and conformational saturation generate distinct physicochemical and pharmacokinetic profiles [1]. The fully saturated, N-methylated architecture of 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine produces a measured logP of 0.24—intermediate between the more hydrophilic non-methylated parent (logP 0.10) and the aromatic analog (logP 1.28)—directly influencing membrane permeability and off-target binding propensity [2]. The absence of such quantitative benchmarks introduces uncontrolled variability into lead optimization campaigns and can derail structure–activity relationship (SAR) interpretation when generic substitution is attempted [1].

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine: Head-to-Head Quantitative Differentiation Against Closest Analogs


LogP-Driven Lipophilicity Differentiation: 1-Methyl vs. Non-Methylated vs. Aromatic Analogs

The experimental logP of 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine (0.2395) reveals a 2.4-fold higher predicted octanol–water partitioning compared to the non-methylated parent octahydro-1H-pyrrolo[3,2-b]pyridine (logP 0.1003), yet remains substantially more hydrophilic than the aromatic 1H-pyrrolo[3,2-b]pyridine scaffold (logP 1.28) [1]. This positions the N-methylated saturated scaffold in an intermediate lipophilicity range favorable for balancing passive permeability with aqueous solubility—a critical parameter in fragment-based drug design where logP values between 0 and 3 are generally preferred .

Physicochemical profiling Lipophilicity optimization Drug-likeness assessment

Hydrogen-Bond Donor Reduction: N-Methylation Converts 2-HBD Parent into a 1-HBD Scaffold

Methylation at the 1-position eliminates one hydrogen-bond donor (HBD) relative to the non-methylated parent, reducing the HBD count from 2 (octahydro-1H-pyrrolo[3,2-b]pyridine) to 1 (1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine), while maintaining 2 hydrogen-bond acceptors in both molecules [1]. The reduction in HBD count is a well-established strategy to improve blood–brain barrier permeability and oral absorption, as HBD count >3 is generally associated with poor CNS penetration [2].

Hydrogen-bonding modulation BBB permeability Oral bioavailability optimization

Complete Saturation (Fsp³ = 1.0) vs. Aromatic Analog: Conformational and Metabolic Stability Differentiation

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, indicating complete carbon saturation, whereas the aromatic counterpart 1H-pyrrolo[3,2-b]pyridine has an Fsp³ of 0.0 [1]. A higher Fsp³ is associated with improved aqueous solubility, reduced aromatic ring-mediated off-target binding (e.g., CYP inhibition, hERG liability), and greater three-dimensional conformational diversity favorable for fragment-based and phenotypic screening libraries [2].

Fraction sp³ Metabolic stability Conformational diversity

Scaffold-Class Selectivity Advantage: Octahydropyrrolo[3,2-b]pyridine Binds FGFR3 (ΔG −39.3 kcal/mol) While Sparing VEGFR2

A virtual screening study integrating 3D pharmacophore modeling, molecular docking, MD simulations, and MMPBSA calculations identified Asinex-5082—an octahydropyrrolo[3,2-b]pyridine derivative—as a highly selective Type I FGFR3 binder with a calculated binding free energy of −39.3 kcal/mol, substantially exceeding that of the clinical reference drug Erdafitinib (−29.9 kcal/mol), and critically, demonstrating no stable binding to VEGFR2 [1]. The selectivity arises from the octahydropyrrolo[3,2-b]pyridine N-heterocyclic ring system's ability to occupy the DFG-in ATP-binding pocket of FGFR3 while sterically and conformationally precluding access to the smaller DFG-out pocket of VEGFR2 [1]. This pharmacologic selectivity is a direct consequence of scaffold architecture and cannot be assumed for analogs with different ring connectivity or oxidation states.

FGFR3 kinase selectivity Virtual high-throughput screening Cancer drug design

Batch-to-Batch QC Reproducibility: 97% Purity with Multi-Technique Analytical Certification vs. Non-Certified Sources

Reputable suppliers including Bidepharm and Fluorochem provide 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine at a certified purity of 97%, accompanied by batch-specific analytical documentation (NMR, HPLC, GC) . By contrast, the non-methylated parent octahydro-1H-pyrrolo[3,2-b]pyridine is commonly offered at 95% purity with fewer analytical certification options . A 2-percentage-point purity differential, while modest, translates to a 2.5-fold higher maximum potential impurity burden in the non-methylated analog, which can confound biological assay interpretation, particularly in high-throughput screening where false-positive rates correlate with impurity content.

Quality control Reproducibility Procurement standardization

Positional Methylation Impact on Reactivity and Coupling Efficiency: 1-Methyl vs. 4-Methyl Isomer

The 1-methyl substitution places the tertiary amine at the pyrrolidine nitrogen, leaving the piperidine secondary amine (position 4) unsubstituted and available for further derivatization (e.g., amide coupling, sulfonylation, or Boc protection). In contrast, the 4-methyloctahydro-1H-pyrrolo[3,2-b]pyridine positional isomer (CAS 1369343-83-8) bears the methyl group on the piperidine nitrogen, rendering the pyrrolidine nitrogen (position 1) the free secondary amine . This positional difference dictates which nitrogen is available for subsequent chemical elaboration and influences the electronic environment and nucleophilicity of the remaining free amine, as reflected in the distinct SMILES strings (CN1CCC2NCCCC21 vs. CN1CCCC2NCCC21) and differential InChI Keys .

Regioselective functionalization Medicinal chemistry building blocks Amide coupling and N-alkylation

Optimal Procurement and Deployment Scenarios for 1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine in Drug Discovery and Chemical Biology


FGFR3-Selective Kinase Inhibitor Fragment and Lead Optimization

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is directly relevant as a core scaffold building block for FGFR3-selective Type I inhibitor design programs. As demonstrated by the Asinex-5082 study, octahydropyrrolo[3,2-b]pyridine derivatives achieve FGFR3 binding free energy of −39.3 kcal/mol while completely sparing VEGFR2, a selectivity window that the clinical inhibitor Erdafitinib (−29.9 kcal/mol, dual FGFR/VEGFR) lacks [1]. Procurement of the 1-methyl variant provides a pre-functionalized building block with the N-methyl group already installed, enabling immediate downstream diversification at the free piperidine amine for fragment-growing and structure–activity relationship exploration in FGFR-driven oncology targets.

CNS-Penetrant Library Design Leveraging Favorable Physicochemical Profile

The combination of an intermediate logP (0.24) and a reduced hydrogen-bond donor count (HBD = 1 vs. 2 for the non-methylated parent) [2] positions 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine as an advantageous scaffold for central nervous system (CNS)-targeted compound libraries. The logP falls within the optimal range for blood–brain barrier penetration (generally logP 1–4), while the single HBD meets the critical ≤3 HBD threshold empirically associated with CNS drug success [3]. These quantitative metrics support procurement for neuroscience-focused hit-finding campaigns where generic substitution with the non-methylated (higher polarity) or aromatic (higher logP, promiscuous binding) analogs would degrade the CNS drug-likeness profile.

Late-Stage Diversification via Regiospecific Amine Functionalization

The 1-methyl substitution pattern regioselectively masks the pyrrolidine nitrogen while preserving the piperidine secondary amine for derivatization, enabling controlled, sequential functionalization strategies . This contrasts with the 4-methyl isomer, where the reactive amine positions are reversed. For medicinal chemistry programs requiring amide coupling, sulfonamide formation, or reductive amination at a specific nitrogen position without requiring protecting-group manipulation on the other amine, the 1-methyl compound provides a direct synthetic entry point that the 4-methyl isomer cannot offer, reducing step count and improving overall yield in parallel library synthesis.

Fragment-Based Drug Discovery Requiring High Fsp³ and Three-Dimensional Diversity

With an Fsp³ of 1.0 , 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine embodies the 'escape from flatland' paradigm in modern medicinal chemistry [4]. The fully saturated bicyclic framework offers greater conformational diversity and reduced aromatic ring count compared to the planar 1H-pyrrolo[3,2-b]pyridine scaffold (Fsp³ = 0.0). This property is directly relevant for fragment-based screening libraries where three-dimensional fragments produce higher hit rates against challenging protein–protein interaction targets and demonstrate superior downstream developability profiles, including reduced CYP inhibition and hERG liability [4]. Procurement of this specific compound over the aromatic analog is warranted when fragment library diversity and developability are prioritized over synthetic accessibility alone.

Quote Request

Request a Quote for 1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.